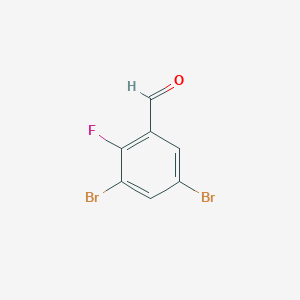

3,5-Dibromo-2-fluorobenzaldehyde

説明

Significance of Halogenated Aromatic Aldehydes as Synthetic Intermediates

The strategic placement of halogen atoms on the benzaldehyde (B42025) scaffold imparts unique reactivity to these molecules. The electron-withdrawing nature of halogens can influence the reactivity of the aldehyde group and the aromatic ring, making them valuable intermediates in various chemical transformations. smolecule.com For instance, they are pivotal in the creation of pharmaceuticals, agrochemicals, dyes, and materials for electronic applications. smolecule.com

The aldehyde functional group itself is highly reactive and can participate in a multitude of reactions, including nucleophilic additions and condensation reactions. smolecule.comlibretexts.org The presence of halogens can further direct electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups to the aromatic ring. smolecule.com This dual reactivity makes halogenated benzaldehydes powerful tools for synthetic chemists, enabling the construction of complex molecular architectures.

Contextualizing 3,5-Dibromo-2-fluorobenzaldehyde within the Fluorinated Benzaldehyde Class

Within the broader category of halogenated benzaldehydes, fluorinated benzaldehydes represent a particularly important subclass. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netresearchgate.netnih.govnih.govmdpi.com In medicinal chemistry, for example, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. researchgate.netresearchgate.netnih.govmdpi.com

This compound is a specific example of a polyhalogenated benzaldehyde, featuring two bromine atoms and one fluorine atom. This unique combination of halogens on the benzaldehyde ring makes it a valuable reagent in organic synthesis, offering distinct reactivity profiles for the development of novel compounds.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 477535-40-3 achemblock.com |

| Molecular Formula | C7H3Br2FO achemblock.com |

| Molecular Weight | 281.91 g/mol achemblock.comsigmaaldrich.com |

| IUPAC Name | This compound achemblock.com |

| SMILES | O=CC1=CC(Br)=CC(Br)=C1F achemblock.comambeed.com |

| Physical Form | Solid sigmaaldrich.com |

Synthesis and Elaboration

The synthesis of polysubstituted benzaldehydes like this compound can be challenging. Direct bromination of 2-fluorobenzaldehyde (B47322) can lead to oxidation of the aldehyde group. researchgate.net Therefore, alternative synthetic strategies are often employed. One potential route involves the bromination of 2-fluorotoluene (B1218778) to yield 3,5-dibromo-2-fluorotoluene, followed by oxidation of the methyl group to an aldehyde. researchgate.net Another approach could start from 2-amino-3,5-dibromobenzaldehyde, converting the amino group to a fluorine atom via a Schiemann reaction. researchgate.netnih.gov

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by its functional groups: the aldehyde and the halogenated aromatic ring.

Aldehyde Group Reactions: The aldehyde group is susceptible to nucleophilic attack, allowing for the formation of alcohols through reduction or the creation of new carbon-carbon bonds via reactions with organometallic reagents. It can also undergo condensation reactions with amines to form Schiff bases. smolecule.com

Aromatic Ring Reactions: The bromine and fluorine atoms on the aromatic ring influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The positions of these halogens direct incoming electrophiles to specific locations on the ring. Furthermore, the bromine atoms can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds, a powerful tool for constructing complex molecules.

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would show characteristic signals for the aldehyde proton and the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern on the benzene (B151609) ring. chemicalbook.com 13C NMR and 19F NMR would further aid in the structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm-1. researchgate.net

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the mass of the compound, and the isotopic pattern of the bromine atoms would be a clear indicator of their presence. chemicalbook.com

Applications in Synthetic Chemistry

This compound is a valuable building block for the synthesis of a variety of organic molecules. Its utility stems from the ability to selectively transform the aldehyde and the halogenated ring. For instance, it can be used to synthesize complex heterocyclic compounds, which are prevalent in medicinal chemistry. The bromine atoms can be replaced with other functional groups through cross-coupling reactions, while the aldehyde provides a handle for further molecular elaboration.

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLJTDXCWOCFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378806 | |

| Record name | 3,5-dibromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477535-40-3 | |

| Record name | 3,5-dibromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5 Dibromo 2 Fluorobenzaldehyde

Direct Synthesis Approaches for 3,5-Dibromo-2-fluorobenzaldehyde

Direct synthesis aims to introduce the bromine atoms onto a pre-existing fluorobenzaldehyde scaffold in a single key step. While conceptually straightforward, this approach is complicated by the reactivity of the aldehyde group and the potential for multiple bromination products.

Bromination of Precursor Aromatic Aldehydes to Yield this compound

The direct bromination of 2-fluorobenzaldehyde (B47322) is a primary route for synthesizing the target compound. This electrophilic aromatic substitution is typically performed using a brominating agent in the presence of a catalyst. However, the process is not without its difficulties. A significant challenge is the susceptibility of the aldehyde group (-CHO) to oxidation by bromine, which can lead to the formation of the corresponding 3,5-dibromo-2-fluorobenzoic acid as a major byproduct. researchgate.net

To circumvent this, various brominating agents and catalysts have been explored. The use of N-bromosuccinimide (NBS) in conjunction with a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) is a common strategy. google.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or dichloroethane. researchgate.netgoogle.com The fluorine atom at the 2-position and the aldehyde group at the 1-position are ortho, para-directing; however, the aldehyde is a deactivating group, while fluorine is an activating group. This electronic interplay directs the incoming bromine electrophiles to the 3- and 5-positions.

Alternative conditions involve using potassium bromate (B103136) (KBrO₃) in a strong acid medium like sulfuric acid. google.comchemicalbook.com This method can provide good yields, but requires careful temperature control and work-up procedures to isolate the desired aldehyde. google.com

| Brominating Agent | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-bromosuccinimide (NBS) | Aluminum trichloride / Concentrated H₂SO₄ | Heated to 60°C, 3-8 hours | 80% | google.com |

| Bromine | Zinc bromide / Dichloroethane | 50°C - 90°C, 2-8 hours | 75% | google.com |

| Potassium bromate | 65% aqueous H₂SO₄ | 90°C, 2-3 hours | 88% | google.comchemicalbook.com |

Strategies to Mitigate Di-bromination and Byproduct Formation in Halogenation Processes

Controlling the formation of byproducts, particularly over-brominated species and oxidation products, is critical for an efficient synthesis. Several advanced strategies are employed to enhance selectivity and yield.

Real-time Monitoring : To prevent prolonged reaction times that can lead to byproduct formation, in-situ monitoring techniques are valuable. Technologies like Raman and Infrared (IR) spectroscopy allow for real-time tracking of reactant consumption and product formation without altering the reaction mixture. americanpharmaceuticalreview.com This data enables precise determination of the reaction endpoint, minimizing the formation of di-brominated and other impurities. americanpharmaceuticalreview.com Other methods include gas chromatography to monitor the progress of reactions involving volatile components. nih.govresearchgate.net

Additive Screening : The introduction of specific additives can suppress unwanted side reactions. For instance, the use of thiourea (B124793) in small quantities (e.g., 0.5 mol%) has been shown to suppress di-substitution by coordinating with Br⁺ intermediates, thereby preventing over-bromination. In reactions involving acid catalysts, screening different acids, such as p-Toluenesulfonic acid (PTSA), can optimize the yield of the desired product while minimizing side reactions like the cleavage of certain functional groups. researchgate.net

Slow Addition of Reagents : Maintaining a low concentration of the brominating agent throughout the reaction can significantly reduce the incidence of di-bromination. acs.org By adding the brominating agent, such as N-bromosuccinimide (NBS), slowly to the reaction mixture, the irreversible bromination of the aldehyde is favored over the over-bromination of the product. acs.org

Protecting Groups : One conceptual strategy to prevent the oxidation of the aldehyde is to protect it as an acetal (B89532) before bromination. researchgate.net While this effectively shields the aldehyde, it can alter the electronic nature and directing effects of the substituent, potentially affecting the regioselectivity of the bromination. researchgate.net

Alternative Synthetic Pathways Towards this compound

Alternative routes often involve multi-step syntheses that build the molecule from different precursors, offering greater control over the placement of functional groups and avoiding the challenges of direct bromination of sensitive aldehydes.

Multi-step Preparations Utilizing Ortho-Metalation or Electrophilic Substitution Precursors

Directed ortho-metalation (DoM) is a powerful strategy for regioselective synthesis. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating an aryllithium intermediate that can then react with an electrophile. wikipedia.org

One such pathway to a related compound, 5-bromo-2-fluorobenzaldehyde, starts with 1-bromo-4-fluorobenzene. The fluorine atom acts as a moderate directing group, and in the presence of lithium diisopropylamide (LDA), generated in situ from n-BuLi and diisopropylamine, lithiation occurs at the position ortho to the fluorine. Subsequent reaction with a formylating agent like methyl formate (B1220265) introduces the aldehyde group. A similar principle could be applied to a dibrominated precursor.

Another multi-step approach begins with a different starting material, such as 2-Amino-3,5-dibromobenzaldehyde. researchgate.net The amino group can be converted into a fluorine atom via the Schiemann reaction, which involves diazotization of the amino group with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with fluoroboric acid (HBF₄) and heating. researchgate.net A more complex route starts with ortho-toluidine, which is first brominated, then subjected to the Schiemann reaction to introduce fluorine, and finally, the methyl group is oxidized to an aldehyde using reagents like DDQ or via gem-dibromination followed by hydrolysis. researchgate.net

| Starting Material | Key Steps | Reagents | Final Product | Reference |

|---|---|---|---|---|

| 2-Amino-3,5-dibromobenzaldehyde | Schiemann Reaction | 1. NaNO₂, HCl 2. HBF₄, Heat | This compound | researchgate.net |

| ortho-Toluidine | 1. Bromination 2. Schiemann Reaction 3. Oxidation | 1. KBrO₃/KBr 2. NaNO₂, HBF₄ 3. DDQ or NBS/Hydrolysis | This compound | researchgate.net |

Purification and Isolation Methodologies Relevant to this compound Synthesis

The final stage of any synthetic procedure is the purification and isolation of the target compound in high purity. Given the aldehyde's sensitivity to oxidation, these steps must be performed with care.

Extraction and Washing : After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction, often with water, and extracting the product into a suitable organic solvent such as methyl tert-butyl ether or ethyl acetate. chemicalbook.com The organic layer is then washed with solutions like aqueous sodium sulfite (B76179) to remove unreacted bromine or other oxidizing species, and brine to remove water-soluble impurities. chemicalbook.com The organic phase is subsequently dried over an anhydrous drying agent like sodium sulfate. chemicalbook.com

Distillation : For liquid products, vacuum distillation is a highly effective method for purification. It allows for the separation of the product from non-volatile impurities and solvents at a reduced temperature, which is crucial for thermally sensitive compounds like aldehydes. The product is often collected as a specific fraction at a defined temperature and pressure (e.g., 63-65 °C / 3mmHg). google.comchemicalbook.com

Column Chromatography : For solid products or when distillation is not suitable, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The crude product is loaded onto the column and eluted with a solvent system, such as a mixture of petroleum ether and ethyl acetate, to isolate the pure compound.

Chemical Reactivity and Derivatization of 3,5 Dibromo 2 Fluorobenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety in 3,5-Dibromo-2-fluorobenzaldehyde

The aldehyde group is a versatile functional handle, susceptible to both reduction to an alcohol and oxidation to a carboxylic acid, providing pathways to a variety of derivatives.

Reduction of the Aldehyde Group to 3,5-Dibromo-2-fluorobenzyl Alcohol

The aldehyde functional group in this compound can be readily reduced to a primary alcohol, yielding (3,5-dibromo-2-fluorophenyl)methanol. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones over other potentially reducible functional groups. rsc.orgresearchgate.netugm.ac.idsigmaaldrich.comnih.gov The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. ugm.ac.id The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water protonates the resulting alkoxide to furnish the final benzyl (B1604629) alcohol product.

Table 1: Reaction Parameters for the Reduction of this compound

| Parameter | Details |

| Substrate | This compound |

| Product | 3,5-Dibromo-2-fluorobenzyl alcohol |

| Typical Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

This reduction is a crucial step for synthesizing derivatives where a hydroxymethyl group is required, expanding the synthetic utility of the starting aldehyde.

Oxidation of the Aldehyde Group to Carboxylic Acid Derivatives of this compound

Conversely, the aldehyde group can be oxidized to a carboxylic acid, affording 3,5-dibromo-2-fluorobenzoic acid. This conversion transforms the electron-withdrawing aldehyde into a different, yet still versatile, carboxylic acid functionality.

Various oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective, often used under alkaline or neutral conditions. alfa-chemistry.comresearchgate.netsci-hub.se The reaction typically proceeds by heating the aldehyde with an aqueous solution of KMnO₄. alfa-chemistry.comsci-hub.se Following the oxidation, an acidic workup is necessary to protonate the carboxylate salt to yield the final carboxylic acid. Other reagents, such as Jones reagent (CrO₃ in sulfuric acid) or Tollens' reagent, are also capable of oxidizing aldehydes to carboxylic acids, though permanganate is a common and powerful choice.

Table 2: Reagents for the Oxidation of this compound

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often with heat, followed by acidic workup |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent, typically at room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild heating |

This oxidation is fundamental for accessing a different class of compounds, such as esters and amides, via subsequent reactions of the newly formed carboxylic acid group.

Substitution and Coupling Reactions at the Aromatic Ring of this compound

The halogen substituents on the aromatic ring of this compound provide sites for carbon-carbon bond formation and nucleophilic substitution, significantly increasing its value as a synthetic building block.

Reactivity of Bromine Substituents in Cross-Coupling Reactions (e.g., Suzuki, Heck) with this compound

The two bromine atoms on the aromatic ring are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. bohrium.comwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent (like a boronic acid) in the presence of a palladium catalyst and a base. bohrium.comacs.org For a substrate like this compound, regioselectivity becomes a key consideration. rsc.orgresearchgate.netresearchgate.netnih.gov The reactivity of the two C-Br bonds is not identical due to the electronic influence of the ortho-fluorine and ortho/para-aldehyde groups. Generally, the oxidative addition of palladium to the C-Br bond, the rate-determining step, is favored at the more electron-deficient or less sterically hindered position. bohrium.comrsc.org The aldehyde group is strongly electron-withdrawing, and its effect is more pronounced at the ortho and para positions. The C5-Br is para to the aldehyde, while the C3-Br is meta. Therefore, the C5 position is more electron-deficient, suggesting it would be more reactive in Suzuki couplings.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki reaction, the reactivity of the C-Br bonds is influenced by the electronic environment of the ring. It provides a method to introduce vinyl groups onto the aromatic core, further functionalizing the molecule. nih.govnih.gov

Table 3: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Aryl-Aryl or Aryl-Vinyl |

| Heck | Alkene | Pd catalyst, Base | Aryl-Vinyl |

The ability to selectively functionalize one or both bromine atoms through these reactions makes this compound a versatile scaffold for constructing complex biaryl and styrenyl derivatives. researchgate.netmdpi.com

Reactivity of Fluorine Substituents in Nucleophilic Aromatic Substitution (SNAr) on this compound

While typically less reactive than C-Br bonds in cross-coupling, the C-F bond is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) , especially when activated by strong electron-withdrawing groups. nih.govwikipedia.orgcore.ac.uk The SₙAr mechanism proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. masterorganicchemistry.comlibretexts.org

For SₙAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org In this compound, the potent electron-withdrawing aldehyde group is positioned ortho to the fluorine atom. This ortho relationship strongly activates the C2 position for nucleophilic attack.

Advanced Applications in Organic Synthesis Enabled by 3,5 Dibromo 2 Fluorobenzaldehyde

3,5-Dibromo-2-fluorobenzaldehyde as a Key Synthon for Heterocyclic Chemistry

The reactivity of this compound makes it an ideal precursor for a variety of important heterocyclic systems. The ortho-fluoro and aldehyde groups can participate in cyclization reactions, while the bromo substituents provide sites for further functionalization, such as cross-coupling reactions.

Synthesis of Indazole Derivatives from this compound Precursors

Indazoles are a significant class of nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceuticals. nih.govnih.gov The synthesis of indazoles can be effectively achieved starting from o-fluorobenzaldehydes through condensation with hydrazine (B178648). researchgate.net In this context, this compound serves as a prime starting material for the preparation of dibrominated indazole derivatives.

The typical reaction involves the condensation of the aldehyde with hydrazine hydrate. The ortho-fluorine atom acts as a leaving group in a subsequent intramolecular nucleophilic aromatic substitution by the nitrogen of the hydrazone intermediate, leading to the formation of the indazole ring. The presence of the two bromine atoms on the benzene (B151609) ring is advantageous as they can be retained in the final product, offering handles for subsequent diversification of the indazole core through metal-catalyzed cross-coupling reactions. This allows for the synthesis of a library of substituted indazoles for various applications, including drug discovery. nih.govnih.gov

Table 1: General Synthesis of Indazoles from o-Fluorobenzaldehydes

| Starting Material | Reagent | Product Class | Key Reaction Type |

| This compound | Hydrazine Hydrate | 5,7-Dibromo-1H-indazole | Condensation / Intramolecular Nucleophilic Aromatic Substitution |

Construction of Quinazoline (B50416) Scaffolds Utilizing this compound

Quinazolines and their derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry. mdpi.comresearchgate.net The construction of quinazoline scaffolds can be achieved through various synthetic routes. One common method involves the reaction of an o-aminobenzaldehyde derivative with a nitrogen source.

While direct use of this compound is less common, its derivatives are pivotal. For instance, the fluorine atom can be displaced by an amine, or the aldehyde can be used in condensation reactions with aminobenzamides. More advanced strategies might involve a copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, an amine, and a nitrogen source like sodium azide. organic-chemistry.org Given its structure, this compound could be a substrate for such transformations, leading to highly functionalized quinazoline derivatives. The resulting dibrominated quinazolines are valuable intermediates for creating complex molecules through further modifications. nih.gov

Formation of Tricyclic Tetrahydroquinoline Systems Incorporating this compound Motifs

The utility of this compound extends to the synthesis of more complex, fused heterocyclic systems. A notable application is in the preparation of tricyclic tetrahydroquinoline derivatives, which have been investigated for their potential as antibacterial agents. In these syntheses, the aldehyde serves as a key electrophilic component.

A general synthetic scheme involves the reaction of this compound with an aniline (B41778) derivative, followed by an intramolecular cyclization to form the core tetrahydroquinoline structure. The resulting molecule incorporates the dibromo-substituted phenyl ring, and these bromine atoms can be crucial for modulating the biological activity of the final compound or for serving as points of attachment for other functional groups.

Role in the Generation of Complex Molecular Architectures

Beyond its role in heterocyclic synthesis, the distinct electronic and steric properties of this compound make it a valuable component in the fields of supramolecular chemistry and materials science. The interplay of its functional groups can be exploited to direct the assembly of molecules into well-defined, higher-order structures.

Applications in Molecular Receptor Design

The design of molecular receptors, which can selectively bind to specific ions or molecules, is a major focus of supramolecular chemistry. The bromine and fluorine atoms of this compound can participate in non-covalent interactions, such as halogen bonding, which are directional and can be used to control molecular recognition events.

When incorporated into a larger macrocyclic or acyclic structure, the dibromophenyl moiety can create a specific binding pocket. The electron-withdrawing nature of the fluorine and bromine atoms can also influence the electronic properties of the aromatic ring, modulating its π-system for interactions with guest molecules.

Contributions to Crystal Engineering Building Blocks

Crystal engineering aims to design and control the formation of solid-state structures with desired properties. The packing of molecules in a crystal is governed by intermolecular forces. The functional groups on this compound can play a significant role in directing this packing.

Table 2: Intermolecular Interactions in Halogenated Benzaldehydes

| Compound | Observed Interactions | Potential Application | Reference |

| 2-Bromo-5-fluorobenzaldehyde | Br···F interactions, π–π stacking | Crystal Engineering | researchgate.net |

| 3,5-Dibromo-2-hydroxybenzaldehyde | O-H···O hydrogen bonding, Br···Br interactions, π–π stacking | Crystal Engineering, Luminescent Materials | researchgate.net |

Research on Stereochemical Aspects of this compound Derivatives Remains Limited

The inherent structural features of this compound, including the presence of three distinct substituents on the aromatic ring, suggest its utility in creating complex, chiral molecules. The aldehyde functional group serves as a key handle for a variety of carbon-carbon bond-forming reactions, while the bromine and fluorine atoms offer sites for further functionalization, potentially influencing the stereochemical course of reactions.

In theory, the aldehyde of this compound could be converted into a prochiral center, for instance, through nucleophilic addition. The subsequent control of the stereochemistry at this new center would be of significant interest in asymmetric synthesis. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or by substrate-controlled diastereoselective reactions. However, specific examples and detailed data from such studies involving this particular compound are not documented in the accessible scientific literature.

General principles of stereoselective synthesis would suggest that the steric and electronic nature of the ortho-fluoro and meta-bromo substituents could play a crucial role in directing the facial selectivity of nucleophilic attack on the carbonyl group or on derivatives thereof. For instance, in reactions with chiral nucleophiles or in the presence of chiral Lewis acids, the electronic dissymmetry created by the fluorine and bromine atoms might be exploited to achieve high levels of enantioselectivity.

Furthermore, derivatives of this compound, where the aldehyde is transformed into other functional groups, could also be substrates for stereoselective reactions. For example, the corresponding imine derivatives could undergo asymmetric reduction or addition reactions. Similarly, the carbon-bromine bonds could participate in stereospecific cross-coupling reactions catalyzed by chiral transition metal complexes.

While the potential for developing stereoselective methodologies using this compound as a starting material is evident from a theoretical standpoint, the lack of published research in this specific area prevents a detailed discussion of experimental findings, such as diastereomeric ratios or enantiomeric excesses. Consequently, data tables illustrating the stereochemical outcomes of reactions involving its derivatives cannot be compiled at this time. The exploration of the stereochemical aspects of this compound chemistry remains a prospective area for future research in the field of organic synthesis.

Exploration of Biological and Medicinal Chemistry Applications of 3,5 Dibromo 2 Fluorobenzaldehyde Derivatives

Scaffold for Biologically Active Compounds

The unique substitution pattern of 3,5-Dibromo-2-fluorobenzaldehyde, featuring two bromine atoms and a fluorine atom on the phenyl ring, presents a compelling starting point for medicinal chemistry exploration. This scaffold can be elaborated into a variety of complex molecules with potential therapeutic activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Anti-cancer Agent Development Derived from this compound Structures

The benzaldehyde (B42025) core is integral to the design of various anti-cancer agents. Research into analogues of the potent microtubule-disrupting agent Combretastatin A-4 (CA-4) has led to the synthesis of β-lactams from substituted benzaldehydes. mdpi.com These compounds have demonstrated significant antiproliferative activity. For instance, certain 3-fluoro and 3,3-difluoro substituted β-lactams, synthesized via a microwave-assisted Reformatsky reaction, have shown potent activity in MCF-7 human breast cancer cells. mdpi.com

One such derivative, 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, exhibited an IC₅₀ value of 0.075 µM in MCF-7 cells. mdpi.com Another related compound, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, also showed potent activity with an IC₅₀ of 0.095 µM in the same cell line. mdpi.com Furthermore, a thiosemicarbazone derivative based on 4-fluorobenzaldehyde (B137897) displayed promising cytotoxic effects against PC-3 prostate adenocarcinoma cells with an IC₅₀ of 18.46 μM. nih.gov These findings underscore the potential of utilizing the this compound scaffold to develop novel anti-cancer agents, where the specific halogenation pattern could influence tubulin interaction or other cellular targets.

Table 1: Antiproliferative Activity of Benzaldehyde Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.075 mdpi.com |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.095 mdpi.com |

| (+)-N(1)-4-fluorobenzaldehyde-N(4)-{1-methyl-1-[(1R)-4-methylcyclohexene-3-il]-ethyl}-thiossemicarbazone | PC-3 | 18.46 nih.gov |

Anti-inflammatory Properties of Related Compounds

Derivatives of benzaldehyde have been investigated for their anti-inflammatory effects. Studies on benzaldehyde derivatives isolated from the marine fungus Eurotium sp. demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov These compounds were found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.govacs.org

The anti-inflammatory mechanism of these benzaldehyde derivatives involves the inactivation of the nuclear factor-κB (NF-κB) pathway and the induction of heme oxygenase-1 (HO-1) expression. nih.gov Specifically, compounds like flavoglaucin (B158435) and isotetrahydro-auroglaucin reduced the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Given that halogenation can enhance biological activity, derivatives of this compound represent a promising area for the development of new anti-inflammatory agents.

Antimicrobial Activity of this compound Derivatives

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Halogenated compounds and benzaldehyde derivatives have shown considerable promise in this field. For example, a series of 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides, which are related to derivatives that could be synthesized from this compound, have been evaluated for their antibacterial activity. nih.gov

In one study, trifluoromethyl derivatives of fluorobenzoylthiosemicarbazides were active against both reference and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Other studies have shown that some synthesized derivatives of related scaffolds exhibit good activity against Gram-positive bacteria but have negligible effects on Gram-negative bacteria. wjbphs.com The antimicrobial potential of novel imidazolidine-2,4-dione derivatives has also been highlighted, with some compounds showing high activity against Pseudomonas aeruginosa and Candida albicans. nih.gov These findings suggest that the this compound structure is a valuable template for designing novel antimicrobial compounds.

Table 2: Antimicrobial Activity of Benzaldehyde-Related Derivatives

| Compound Class | Organism(s) | MIC Range (µg/mL) |

|---|---|---|

| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | 7.82 - 31.25 nih.gov |

| Imidazolidine-2,4-dione derivative (3g) | Pseudomonas aeruginosa | 0.25 nih.gov |

| Imidazolidine-2,4-dione derivative (3b) | Candida albicans | 0.25 nih.gov |

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology, making them validated and crucial targets for antibacterial drugs. nih.gov The fluoroquinolone class of antibiotics functions by targeting these enzymes. nih.gov However, increasing resistance necessitates the discovery of new inhibitors.

Novel classes of inhibitors that target these enzymes are being developed, including benzothiazole-based inhibitors. rsc.org These agents have shown potent activity against both Gram-positive and Gram-negative bacteria. rsc.org While direct studies on this compound derivatives as DNA gyrase inhibitors are not prevalent, the success of other halogenated aromatic scaffolds, like gallate derivatives, in inhibiting DNA gyrase suggests a promising avenue for exploration. nih.gov The unique electronic and steric properties imparted by the dibromo- and fluoro-substituents of the this compound scaffold could be leveraged to design novel inhibitors that bind to allosteric sites or interfere with the enzyme's catalytic cycle in new ways. nih.gov

Enzyme Inhibition Studies Involving Derivatives of this compound

The benzaldehyde moiety is a key component in the design of various enzyme inhibitors, targeting a range of proteins involved in disease pathogenesis. The specific substitutions on the benzaldehyde ring are critical for determining the potency and selectivity of these inhibitors.

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. medchemexpress.com Overexpression of SCD is implicated in metabolic diseases and cancer, making it an attractive therapeutic target. medchemexpress.comnih.gov

Research has identified chemical scaffolds, including those based on benzaldehyde, that can inhibit SCD. nih.gov For example, oxalamide and benzothiazole (B30560) scaffolds have been shown to inhibit SCD with EC₅₀ concentrations of 0.009 and 0.054 μM, respectively, in microsomal preparations. nih.gov These inhibitors can be designed as tumor-activated prodrugs, which are metabolized into their active form within cancer cells, offering a strategy to reduce systemic toxicity. nih.gov The development of SCD inhibitors from benzaldehyde scaffolds highlights the potential for derivatives of this compound to be explored for this application, potentially offering enhanced potency or selectivity due to their specific halogenation pattern.

Table 3: In Vitro SCD Inhibition by Benzaldehyde-Related Scaffolds

| Scaffold | EC₅₀ (µM) |

|---|---|

| Oxalamides | 0.009 nih.gov |

| Benzothiazoles | 0.054 nih.gov |

Role in Diagnostic and Imaging Applications

The unique electronic properties endowed by the bromo and fluoro substituents on the aromatic ring of this compound make its derivatives potential candidates for the development of advanced diagnostic and imaging agents.

While direct synthesis of fluorescent dyes from this compound is not extensively documented in publicly available literature, the principles of fluorophore design strongly suggest its utility as a precursor. Halogenated benzaldehydes are known to be valuable building blocks in the synthesis of various dye scaffolds. The aldehyde group provides a convenient handle for condensation reactions, a common strategy for constructing the core of many fluorescent molecules.

For instance, the Knoevenagel condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group is a widely used method for extending π-conjugation, a key factor in achieving fluorescence in the visible and near-infrared (NIR) regions. The resulting derivatives can exhibit significant changes in their fluorescence properties upon interaction with specific biological targets, forming the basis of a biosensor.

The presence of heavy atoms like bromine in a fluorophore can also influence its photophysical properties, potentially leading to a high quantum yield of triplet state formation, a desirable characteristic for applications such as photodynamic therapy. Furthermore, the fluorine atom can enhance the metabolic stability and lipophilicity of the resulting dye, improving its bioavailability and cellular uptake.

The following table illustrates a hypothetical reaction scheme for the synthesis of a fluorescent dye core using a substituted benzaldehyde, a reaction type for which this compound could be a suitable starting material.

Table 1: Hypothetical Synthesis of a Fluorescent Dye Core

| Reactant A | Reactant B | Reaction Type | Potential Product Core |

| This compound | Malononitrile | Knoevenagel Condensation | 2-(3,5-Dibromo-2-fluorobenzylidene)malononitrile |

This hypothetical product, with its extended π-system and halogen substitutions, could be further modified to tune its emission wavelength and introduce specific functionalities for targeting biological molecules of interest.

Prodrug Design Strategies Incorporating this compound Derived Moieties

The design of prodrugs, which are inactive compounds that are metabolically converted into active drugs in the body, is a critical strategy for improving the therapeutic index of many pharmaceuticals. The structural features of this compound make it an intriguing building block for the synthesis of prodrugs, particularly those designed for targeted activation.

A notable, albeit non-commercial, application of this compound is in the synthesis of tricyclic tetrahydroquinoline antibacterial agents. google.comgoogle.com In this context, the aldehyde functionality is crucial for the construction of the heterocyclic core of the final active compound. While the direct incorporation of the 3,5-dibromo-2-fluorophenyl moiety into a prodrug linker is not explicitly detailed in these examples, the synthesis highlights the utility of this compound in building complex, biologically active molecules.

A common prodrug strategy involves the use of an enzyme-cleavable linker that masks a key functional group of the active drug. A moiety derived from this compound, for instance, a 3,5-dibromo-2-fluorobenzyl group, could be used as part of such a linker. The specific enzymes present in target tissues, such as tumors or sites of inflammation, could cleave this linker, releasing the active drug in a localized manner. The halogen substituents could influence the rate of this enzymatic cleavage, providing a mechanism for tuning the drug release profile.

The following table outlines a generalized prodrug design strategy that could potentially incorporate a moiety derived from this compound.

Table 2: Generalized Prodrug Design Strategy

| Active Drug (with -OH or -NH2 group) | Linker Precursor | Prodrug Structure | Activation Mechanism |

| Generic Drug-OH | 3,5-Dibromo-2-fluorobenzyl bromide | Drug-O-CH2-(C6H2Br2F) | Enzymatic cleavage (e.g., by esterases or oxidoreductases) |

In this hypothetical example, the 3,5-dibromo-2-fluorobenzyl ether prodrug would be stable in circulation but could be cleaved by specific enzymes at the target site to release the active hydroxyl-containing drug. The electronic properties of the dibromo-fluorophenyl group would be a key determinant of the linker's stability and susceptibility to enzymatic action.

Mechanistic and Computational Investigations of 3,5 Dibromo 2 Fluorobenzaldehyde Reactions

Theoretical Studies on Reaction Pathways Involving 3,5-Dibromo-2-fluorobenzaldehyde

While specific, in-depth theoretical studies exclusively focused on the reaction pathways of this compound are not extensively documented in publicly available literature, we can infer potential reaction mechanisms based on computational studies of similar halogenated and substituted benzaldehydes. The reactivity of this compound is primarily dictated by the aldehyde functional group and the electronic and steric influences of the bromine and fluorine substituents on the aromatic ring.

Theoretical studies on related o-fluorobenzaldehydes suggest that they can undergo a variety of reactions, including nucleophilic addition to the carbonyl group, condensation reactions, and cyclization reactions to form heterocyclic systems. For instance, the reaction of o-fluorobenzaldehydes with hydrazine (B178648) to form indazoles has been studied, revealing that the reaction proceeds through a hydrazone intermediate. researchgate.net Computational modeling of such a reaction involving this compound would likely show the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the nitrogen of the hydrazone displaces the fluorine atom to form the indazole ring. The bromine atoms at the 3 and 5 positions would be expected to influence the electron density of the ring and the stability of the intermediates and transition states.

Furthermore, computational studies on Lewis acid-catalyzed reactions of aldehydes with other nucleophiles, such as anilines and alkynes to form quinolines, have elucidated the reaction mechanisms. researchgate.net A similar theoretical investigation for this compound would likely involve the initial activation of the aldehyde by the Lewis acid, followed by nucleophilic attack and subsequent cyclization. Density Functional Theory (DFT) calculations would be instrumental in determining the energetics of the different possible pathways, including the transition state energies and the stability of any intermediates.

Radical reactions are another potential pathway. Studies on copper-catalyzed radical-relay reactions have shown that benzylic C-H bonds can be functionalized. nih.govmukundamandal.comresearchgate.net While the aldehyde C-H bond is not typically targeted in the same way, the principles of radical formation and functionalization could be applied to understand potential side reactions or novel transformations of this compound under radical conditions. Theoretical models could predict the feasibility of radical abstraction from the aldehyde or other positions on the ring and the subsequent reaction pathways.

Computational Modeling of Electronic Properties and Reactivity of this compound

Computational modeling, particularly using DFT, is a powerful tool to understand the electronic properties and reactivity of molecules like this compound. These properties are crucial in predicting how the molecule will behave in a chemical reaction.

The electronic properties of the molecule are significantly influenced by the substituents on the benzene (B151609) ring. The fluorine atom at the ortho position is strongly electron-withdrawing through the inductive effect, while the bromine atoms at the meta positions are also electron-withdrawing, albeit to a lesser extent. The aldehyde group is a deactivating, meta-directing group. Computational models can quantify these effects by calculating various molecular descriptors.

Key electronic properties that can be computationally modeled include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron distribution, highlighting the electrophilic nature of the carbonyl carbon and the regions of negative potential around the halogen atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are critical indicators of reactivity. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack at the carbonyl carbon.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the charge distribution on each atom, bond orders, and hyperconjugative interactions, further elucidating the electronic effects of the substituents.

Based on studies of other halogenated benzaldehydes, a hypothetical data table of calculated electronic properties for this compound is presented below. These values are illustrative and would need to be confirmed by specific DFT calculations.

| Electronic Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability (lower value suggests poorer donor). |

| LUMO Energy | -2.0 eV | Indicates the electron-accepting ability (lower value suggests better acceptor). |

| HOMO-LUMO Gap | 5.5 eV | Relates to chemical reactivity and stability (larger gap suggests higher stability). |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| Charge on Carbonyl Carbon | +0.45 e | Quantifies the electrophilicity of the carbonyl carbon. |

These computational models would predict that the aldehyde group is the primary site for nucleophilic attack, and the electron-withdrawing nature of the halogen substituents would enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Structure-Activity Relationship (SAR) Studies for Biologically Active Derivatives of this compound

While specific SAR studies on a wide range of derivatives of this compound are not abundant in the literature, we can extrapolate potential relationships based on studies of other halogenated aromatic compounds and their biological activities. Derivatives of this compound, such as Schiff bases, chalcones, and various heterocyclic compounds, are likely to possess interesting biological properties.

SAR studies on similar classes of compounds have revealed key insights:

Antimicrobial and Antifungal Activity: The presence of halogen atoms on the aromatic ring often enhances the antimicrobial and antifungal activity of a compound. esisresearch.org For derivatives of this compound, the two bromine atoms and the fluorine atom are expected to contribute significantly to the lipophilicity and electronic properties of the molecule, which can influence its ability to penetrate cell membranes and interact with biological targets. SAR studies on related benzazole derivatives have shown that the nature and position of halogen substituents can fine-tune the biological activity. esisresearch.org

Anticancer Activity: Many halogenated aromatic compounds have been investigated for their anticancer properties. The substituents on the aromatic ring can influence the binding of the molecule to specific enzymes or receptors. For instance, in the design of kinase inhibitors, halogen atoms can form halogen bonds with the protein backbone, contributing to the binding affinity. acs.org An SAR study of derivatives of this compound would likely explore how modifications of the aldehyde group into different functional groups (e.g., imines, oximes, hydrazones) and further reactions to form heterocycles affect their cytotoxic activity against various cancer cell lines.

A hypothetical SAR table for a series of Schiff base derivatives of this compound is presented below to illustrate the potential relationships.

| Derivative (Schiff base with R-NH2) | R-Group | Predicted Biological Activity (e.g., MIC in µg/mL) | SAR Insights |

| 1 | 4-methoxyphenyl | 12.5 | Electron-donating group may enhance activity. |

| 2 | 4-chlorophenyl | 6.25 | Additional halogen may increase lipophilicity and activity. |

| 3 | 4-nitrophenyl | 25 | Strong electron-withdrawing group may decrease activity. |

| 4 | 2,4-dichlorophenyl | 3.12 | Multiple halogens on the aniline (B41778) ring could significantly boost potency. |

These hypothetical data suggest that the electronic and steric properties of the substituent on the aniline moiety of the Schiff base would play a crucial role in determining the biological activity. A systematic variation of these substituents would be necessary to establish a clear SAR.

Future Directions and Emerging Research Avenues for 3,5 Dibromo 2 Fluorobenzaldehyde

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. For 3,5-dibromo-2-fluorobenzaldehyde, future research is likely to focus on moving beyond traditional multi-step procedures towards more streamlined and environmentally benign approaches.

One promising avenue is the development of one-pot synthetic sequences. A notable example involves a two-step, one-pot reduction/cross-coupling procedure starting from a Weinreb amide precursor, 3,5-dibromo-N-methoxy-N-methylbenzamide. acs.orgrug.nl This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde functionality, making it amenable to subsequent cross-coupling reactions. acs.orgrug.nl This strategy allows for the introduction of various substituents, though its direct application to maintain the dibromo substitution pattern on the final benzaldehyde (B42025) requires further investigation.

Future strategies could also focus on sustainable formylation techniques. The use of formic acid as a C1 source under catalyst-free conditions represents a green alternative for the synthesis of various formamides, which could potentially be adapted for the formylation of a suitable 3,5-dibromo-2-fluoroaniline (B13933178) precursor. acs.org Furthermore, research into catalyst-free N-formylation using CO2 as a carbon source is gaining traction and could offer a highly sustainable route if applicable. nih.gov

Another area of development is the optimization of existing bromination and oxidation reactions to improve yield and selectivity, thereby minimizing the formation of byproducts. For instance, in the synthesis of related bromo-fluorobenzaldehydes, this compound can arise as a di-brominated byproduct. Strategies to mitigate this, such as real-time reaction monitoring using inline UV-Vis spectroscopy to detect bromine depletion, or the use of additives like thiourea (B124793) to suppress di-substitution, could be further refined and applied.

A patent for the synthesis of the related compound 3,5-dibromo-2-aminobenzaldehyde outlines a process involving bromination followed by reduction. google.com Adapting such a route, perhaps through a Sandmeyer-type reaction on a 3,5-dibromo-2-fluoroaniline intermediate, could provide an alternative synthetic pathway.

| Precursor/Intermediate | Reagents/Method | Product | Reference |

| 3,5-dibromo-N-methoxy-N-methylbenzamide | 1. DIBAL-H 2. Organolithium reagent, Pd catalyst | Substituted benzaldehyde | acs.orgrug.nl |

| Amines | Formic acid (catalyst-free) | Formamides | acs.org |

| Amines | CO2, reducing agent (catalyst-free) | Formamides | nih.gov |

| 2-Fluorobenzyl alcohol | Electrophilic bromination, then oxidation (e.g., MnO2) | 5-Bromo-2-fluorobenzaldehyde (with potential for dibromination) | |

| Methyl 2-aminobenzoate | Tribromo-N-methyl-N-N-butylimidazole, then NaBH3 | 3,5-Dibromo-2-aminobenzaldehyde | google.com |

Exploration of Untapped Reactivity Profiles of this compound

The unique arrangement of substituents in this compound offers a rich landscape for exploring novel reactivity. The presence of two bromine atoms, a fluorine atom, and an aldehyde group on the same aromatic ring allows for a variety of selective transformations.

A significant area for future exploration lies in selective cross-coupling reactions. The two bromine atoms are potential sites for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govyoutube.com Research could focus on developing conditions for selective mono- or di-functionalization. The differential reactivity of the bromine atoms due to the electronic influence of the ortho-fluoro and ortho-aldehyde groups could be exploited for regioselective transformations. The impact of cross-coupling reactions is substantial in drug discovery, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

The reactivity of the C-F bond, while generally more robust than C-Br bonds, could be targeted in nucleophilic aromatic substitution (SnAr) reactions under specific conditions. For polyhalogenated benzaldehydes, the aldehyde group can influence the regioselectivity of SnAr reactions. wuxibiology.com Computational studies, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most likely site of nucleophilic attack. wuxibiology.com

The aldehyde group itself is a versatile handle for a plethora of chemical transformations. Beyond standard carbonyl chemistry, it can participate in multi-component reactions, act as a directing group in C-H activation/functionalization reactions, or be converted into other functional groups. acs.org For instance, recent advances in palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes demonstrate the potential for creating axially chiral molecules, a strategy that could be explored with derivatives of this compound. acs.org

Furthermore, the interplay between the different functional groups could lead to novel intramolecular cyclization reactions, providing access to complex heterocyclic scaffolds. The development of tandem reactions, where multiple bonds are formed in a single operation, would be a particularly efficient use of this versatile building block.

Advanced Applications in Drug Discovery and Chemical Biology Utilizing the this compound Scaffold

The this compound scaffold is a valuable starting point for the synthesis of biologically active molecules due to its unique substitution pattern, which can influence binding affinity, metabolic stability, and pharmacokinetic properties.

Patents have already demonstrated the utility of this compound as an intermediate in the synthesis of novel therapeutic agents. For example, it has been used in the preparation of tricyclic tetrahydroquinoline antibacterial agents. acs.org These compounds are of interest due to the growing problem of bacterial resistance to existing drugs. It has also been listed as a reactant in the synthesis of inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases. acs.org

Future research will likely expand on these initial findings. The two bromine atoms are ideal handles for creating diverse chemical libraries through parallel synthesis and cross-coupling reactions. nih.gov This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. For example, the scaffold can be elaborated to generate novel inhibitors of kinases, proteases, or other enzyme classes. The fluorine atom can enhance binding affinity and improve metabolic stability, making it a desirable feature in many drug candidates.

In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, by incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, molecules derived from this scaffold could be used for target identification and validation studies. The aldehyde functionality is also useful for bioconjugation, allowing for the attachment of these molecules to proteins or other biomolecules.

| Compound Class | Therapeutic Area/Application | Role of this compound | Reference |

| Tricyclic tetrahydroquinolines | Antibacterial | Intermediate in synthesis | acs.org |

| Heterocyclic compounds | Stearoyl-CoA desaturase inhibitors | Reactant in synthesis | acs.org |

Development of High-Throughput Screening Methodologies for this compound Derivatives

To fully exploit the potential of the this compound scaffold in drug discovery and materials science, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid evaluation of large libraries of compounds, accelerating the discovery of new leads. nih.gov

Future research should focus on creating HTS-compatible synthetic routes to generate libraries of derivatives. This involves developing robust and scalable reactions that can be performed in parallel, often in microplate format. The palladium-catalyzed cross-coupling reactions mentioned previously are well-suited for this purpose. A transformative advance in this area is the use of miniaturized automation platforms that enable high-throughput experimentation on a nanomole scale, which is particularly useful when starting materials are scarce. scienceintheclassroom.org Such platforms can be used to rapidly screen for optimal reaction conditions for the derivatization of the this compound core.

Once libraries of derivatives are synthesized, HTS assays can be employed to identify compounds with desired biological activities. For example, a screen of protein kinase inhibitors was successfully used to identify compounds that inhibit plasmablast formation and immunoglobulin production. nih.gov Similar screening campaigns could be designed to test derivatives of this compound against a wide range of biological targets.

The development of novel analytical techniques for HTS is also an important research direction. Mass spectrometry-based methods, for instance, allow for the rapid analysis of reaction outcomes without the need for purification, significantly speeding up the screening process. scienceintheclassroom.org

The combination of automated, miniaturized synthesis and high-throughput biological screening will be a powerful engine for unlocking the full potential of the this compound scaffold in the discovery of new medicines and functional materials.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-2-fluorobenzaldehyde, and how can reaction conditions be optimized to improve yield?

Classification : Basic (Synthetic Methodology) Answer : A common approach involves sequential halogenation of benzaldehyde derivatives. Bromination at the 3- and 5-positions can be achieved using brominating agents like Br₂/FeBr₃, followed by electrophilic fluorination at the 2-position using Selectfluor® or DAST (diethylaminosulfur trifluoride). Key parameters include:

- Temperature control : Bromination typically requires 0–5°C to avoid over-substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .

- Yield optimization : Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Classification : Basic (Analytical Chemistry) Answer : Use a multi-technique approach:

- NMR spectroscopy : Compare H and C NMR spectra with computed data (e.g., using DFT calculations) to confirm substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., Br/F signatures) .

- Melting point analysis : Compare experimental values with literature to assess purity .

- X-ray crystallography : For definitive structural confirmation, grow single crystals in ethanol and refine using SHELX .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported spectral or physical properties of this compound?

Classification : Advanced (Data Validation) Answer : Discrepancies in melting points or spectral shifts may arise from polymorphic forms or impurities. To resolve:

- Single-crystal X-ray diffraction : Determine the crystal lattice parameters and compare with literature. SHELXL refinement can identify subtle structural variations (e.g., halogen bonding) affecting properties .

- Thermal analysis : Use DSC to detect polymorph transitions or decomposition events not captured in melting point data .

- Cross-validate : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere) to isolate experimental variables .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Classification : Advanced (Computational Chemistry) Answer :

- DFT calculations : Model transition states for Suzuki-Miyaura coupling using bromine as the leaving group. Gaussian or ORCA software can predict activation energies and regioselectivity .

- Electrostatic potential maps : Visualize electron-deficient regions (e.g., aldehyde group) to design nucleophilic attack strategies .

- Solvent effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media .

Q. How can researchers mitigate decomposition of this compound during storage or reactions?

Classification : Advanced (Stability Analysis) Answer :

Q. What strategies are effective for synthesizing derivatives of this compound while preserving halogen substituents?

Classification : Advanced (Synthetic Strategy) Answer :

- Protecting groups : Temporarily protect the aldehyde with ethylene glycol to prevent unwanted side reactions during derivatization .

- Metal-catalyzed reactions : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce functional groups without displacing Br/F .

- Low-temperature lithiation : Employ LDA (lithium diisopropylamide) at –78°C to selectively functionalize positions ortho to halogens .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

Classification : Basic (Safety Compliance) Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。